An In-Depth Technical Guide to the Structure Elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
An In-Depth Technical Guide to the Structure Elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, a key intermediate in modern medicinal chemistry. For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical prerequisite for advancing research and development programs. This document moves beyond a simple listing of analytical techniques, offering a detailed, field-proven methodology that integrates Mass Spectrometry, one- and two-dimensional Nuclear Magnetic Resonance spectroscopy, and Single-Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow. Each section provides not only the expected data for the target molecule but also the underlying scientific principles, empowering the reader to apply these techniques to analogous chemical entities.
Introduction: The Significance of a Well-Defined Structure
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a bifunctional aromatic compound that serves as a crucial building block in the synthesis of various bioactive molecules, particularly kinase inhibitors.[1] Its structure, featuring a substituted aniline ring linked to a pyrazole heterocycle, presents a unique set of analytical challenges and opportunities. The precise arrangement of the chloro, amino, and methylpyrazolyl groups dictates the molecule's reactivity, conformational preferences, and ultimately, its utility in drug design. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific integrity and successful drug discovery.
This guide will systematically detail the application of modern analytical techniques to unequivocally confirm the identity and structure of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
Mass Spectrometry: The First Step in Molecular Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[2] For 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, high-resolution mass spectrometry (HRMS) provides the initial, crucial piece of evidence for its structure.
Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Molecular Formula | C10H10ClN3 | Confirms the elemental composition. |
| Monoisotopic Mass | 207.0563 | The exact mass of the most abundant isotopes. |
| [M+H]+ | 208.0641 | The protonated molecular ion, commonly observed with electrospray ionization (ESI). |
| [M+Na]+ | 230.0460 | The sodium adduct, also frequently observed in ESI. |
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of 35Cl and 37Cl isotopes, the molecular ion will appear as a pair of peaks with an approximate intensity ratio of 3:1.[1]
Experimental Protocol: High-Resolution Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.
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Data Analysis: Determine the accurate mass of the molecular ion and its characteristic isotopic pattern. Use the instrument's software to predict the elemental composition based on the accurate mass.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is predicted to show distinct signals for the aromatic, pyrazole, methyl, and amine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (aniline) | ~6.9 | Doublet | 1H |
| H-5 (aniline) | ~7.3 | Doublet | 1H |
| H-6 (aniline) | ~6.7 | Doublet of doublets | 1H |
| H-3' (pyrazole) | ~7.8 | Singlet | 1H |
| H-5' (pyrazole) | ~7.6 | Singlet | 1H |
| -CH₃ (pyrazole) | ~2.1 | Singlet | 3H |
| -NH₂ (aniline) | ~4.0 (broad) | Singlet | 2H |
Note: Chemical shifts are predictions and can vary based on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (aniline) | ~145 |
| C-2 (aniline) | ~118 |
| C-3 (aniline) | ~129 |
| C-4 (aniline) | ~125 |
| C-5 (aniline) | ~120 |
| C-6 (aniline) | ~116 |
| C-3' (pyrazole) | ~140 |
| C-4' (pyrazole) | ~108 |
| C-5' (pyrazole) | ~129 |
| -CH₃ (pyrazole) | ~13 |
Two-Dimensional NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity of the atoms.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[4] It is invaluable for assigning the protonated carbons in the molecule.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[5] It is crucial for establishing the connectivity between different parts of the molecule, such as the link between the aniline and pyrazole rings.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
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Acquire a ¹³C NMR spectrum.
-
Acquire a 2D HSQC spectrum.
-
Acquire a 2D HMBC spectrum.
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, etc.) to infer neighboring protons.
-
Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.
-
Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure.
-
Visualizing NMR Connectivity
The following diagram illustrates the key HMBC correlations expected for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
Caption: Key HMBC correlations for structural confirmation.
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR provides an excellent picture of the molecule in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.[6] This technique provides precise bond lengths, bond angles, and intermolecular interactions.
The Value of a Crystal Structure
A crystal structure for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline would:
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Unequivocally confirm the connectivity of all atoms.
-
Provide precise measurements of all bond lengths and angles.
-
Reveal the planarity of the aromatic and heterocyclic rings.[7]
-
Elucidate any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Visualizing the Elucidation Workflow
The following diagram outlines the logical flow of the structure elucidation process.
Caption: A streamlined workflow for structure elucidation.
Conclusion: A Multi-Technique Approach for Confident Structure Determination
The structural elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a critical step in its application in drug discovery and development. A multi-faceted analytical approach, integrating mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray crystallography, provides a robust and self-validating workflow. By understanding the principles and expected outcomes of each technique, researchers can confidently and accurately determine the structure of this and other novel chemical entities, ensuring the integrity and success of their scientific endeavors.
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